

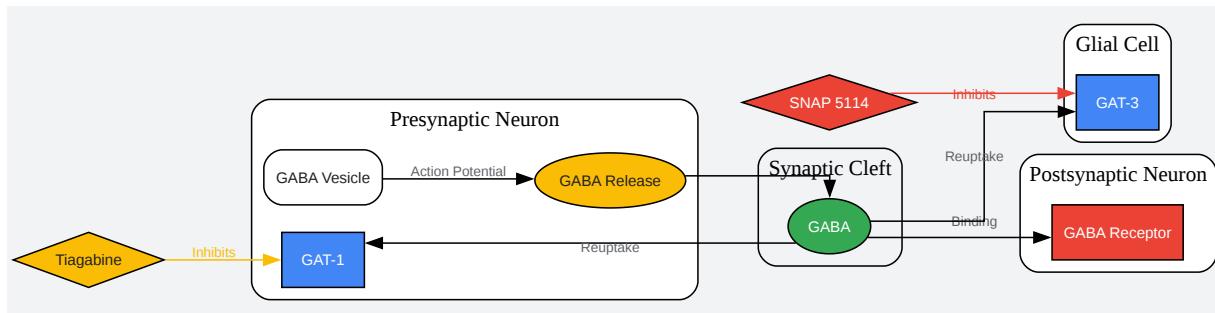
A Comparative Guide to SNAP 5114: Unraveling Species-Specific Effects on GABAergic Transmission

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SNAP 5114**

Cat. No.: **B1229028**


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the GABA transporter inhibitor **SNAP 5114**, focusing on its effects across different species. By presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action, this document aims to be an objective resource for researchers investigating GABAergic neurotransmission and developing novel therapeutics. We also compare **SNAP 5114** with the well-established GAT-1 inhibitor, Tiagabine, to provide a broader context of GABA transporter modulation.

Mechanism of Action: Targeting GABA Transporters

SNAP 5114 is a selective inhibitor of the γ -aminobutyric acid (GABA) transporters GAT-3 and GAT-2.^[1] By blocking these transporters, **SNAP 5114** increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing GABAergic signaling. This mechanism is distinct from compounds like Tiagabine, which selectively inhibit GAT-1. The differential expression patterns of these transporters across brain regions and cell types (neurons vs. glia) lead to distinct physiological effects.

[Click to download full resolution via product page](#)

Caption: Mechanism of **SNAP 5114** and Tiagabine action.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of **SNAP 5114** on GABA transporters shows notable differences across species. This is a critical consideration when extrapolating preclinical data from animal models to humans.

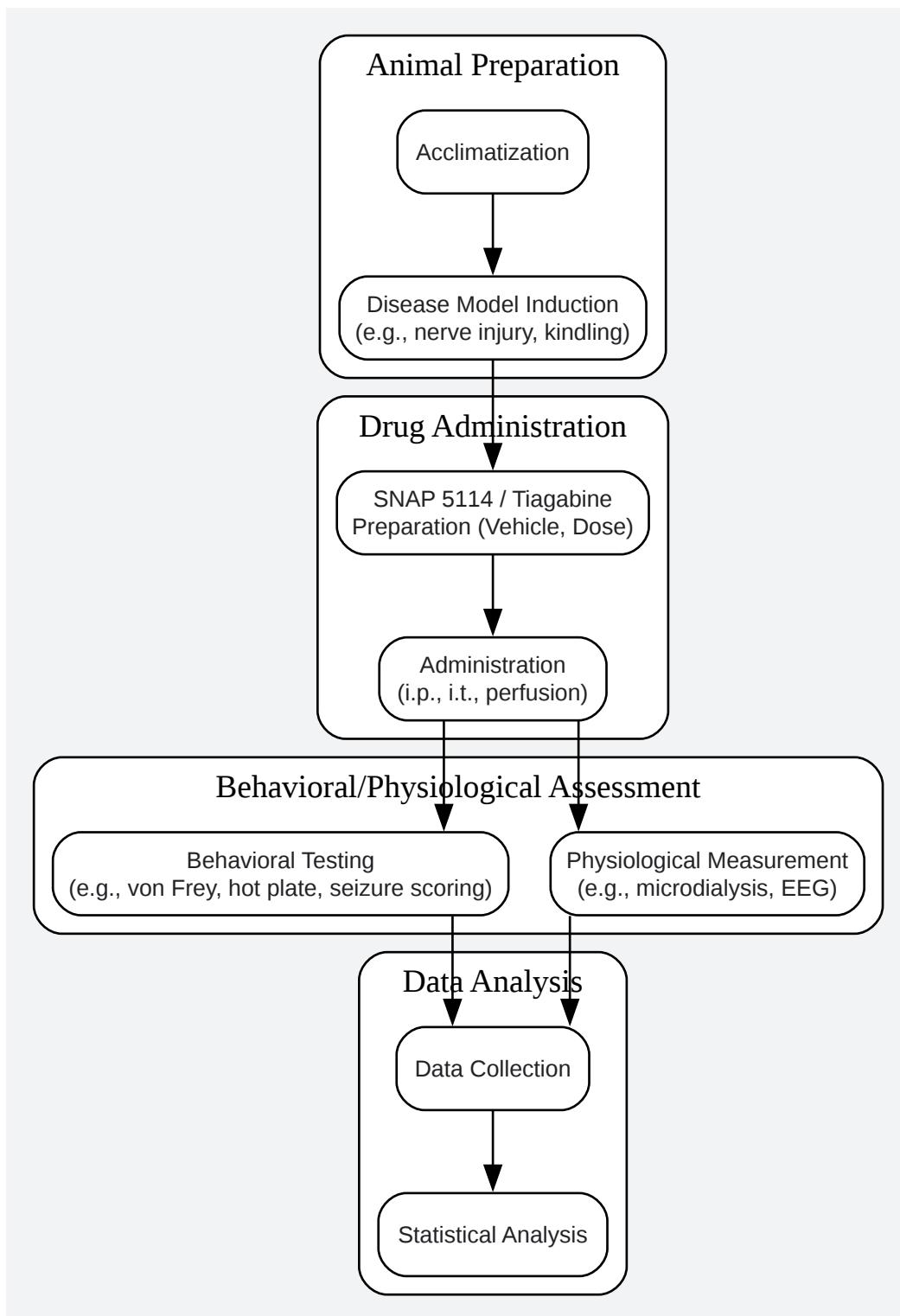
Compound	Transporter	Species	IC50 (μM)
SNAP 5114	hGAT-3	Human	5
rGAT-2	Rat		21
hGAT-1	Human		388
Tiagabine	hGAT-1	Human	0.07[2]

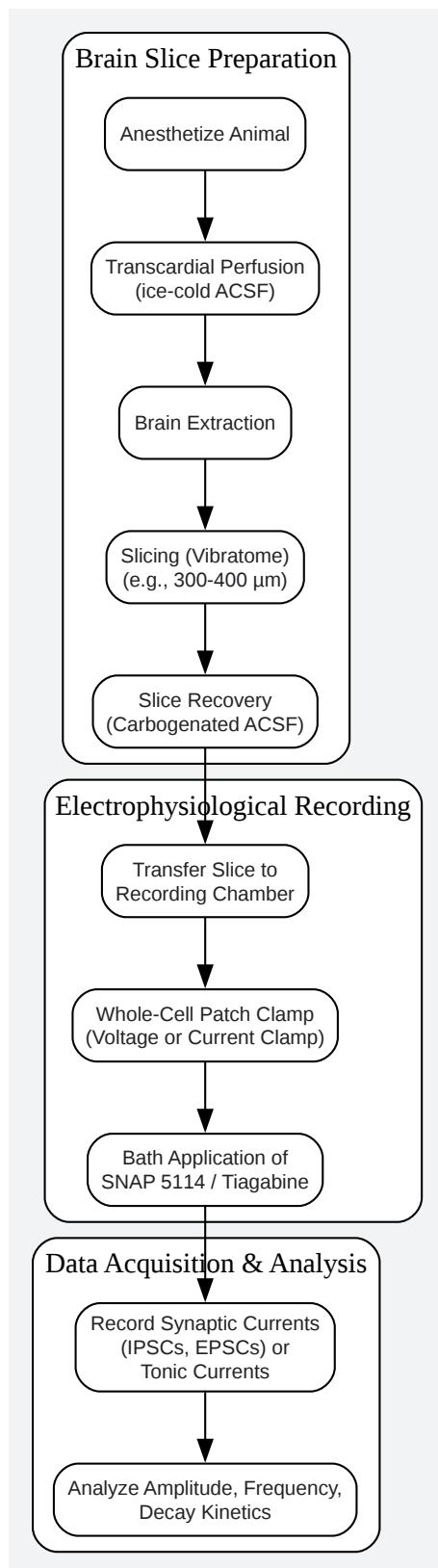
hGAT: human GABA transporter, rGAT: rat GABA transporter. Data sourced from Tocris Bioscience and scientific literature.[1][2]

In Vivo Effects: A Cross-Species Synopsis

The physiological effects of **SNAP 5114** have been investigated in both rats and mice, revealing a complex and sometimes contradictory profile.

Species	Model	Dosage & Route	Observed Effects	Reference
Rat	Nociceptive pain models (formalin, tail flick)	10-200 µg, intrathecal	Dose-dependent antinociceptive effect.	[3]
Rat	In vivo microdialysis	100 µM, perfusion	Increased thalamic GABA levels; no effect on hippocampal GABA levels alone, but potentiated GAT-1 inhibitor effects.	[4]
Rat	Amygdala kindled seizures	-	Reduced generalized seizures.	[5]
Mouse	Focal cerebral ischemia (stroke)	5 and 30 mg/kg, i.p.	No effect on infarct volume; increased mortality at the higher dose.	[2]
Mouse	Audiogenic seizures (DBA/2 mice)	110 µmol/kg, i.p.	Dose-dependent inhibition of convulsions.	[4]
Mouse	Pentylenetetrazol (PTZ)-induced seizures	-	No protection against tonic convulsions.	[4]


Comparison with Tiagabine:


Species	Model	Dosage & Route	Observed Effects	Reference
Rat	Pentylenetetrazol (PTZ)-induced seizures	11.5 and 21.0 mg/kg, i.p.	Inhibition of tonic seizures; increased extracellular GABA in globus pallidus, ventral pallidum, and substantia nigra.	[6]
Rat	Amygdala-kindled seizures	-	Attenuated afterdischarge duration and reduced generalized seizures.	[5]
Mouse	Pentylenetetrazol (PTZ)-induced seizures	ED50 = 2 µmol/kg (tonic), 5 µmol/kg (clonic), i.p.	Potent antagonist of tonic and clonic convulsions.	[5]
Mouse	Maximal Electroshock (MES)	-	Ineffective.	[5]
Mouse	Audiogenic seizures (DBA/2 mice)	ED50 = 1 µmol/kg, i.p.	Potent inhibition of sound-induced seizures.	[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Rodent Studies

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drugs.com [drugs.com]
- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to SNAP 5114: Unraveling Species-Specific Effects on GABAergic Transmission]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1229028#does-snap-5114-show-similar-effects-across-different-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com